1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid

Vue d'ensemble

Description

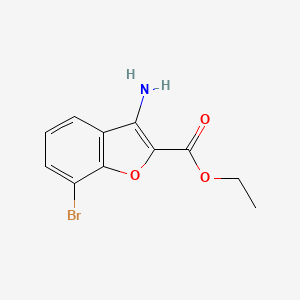

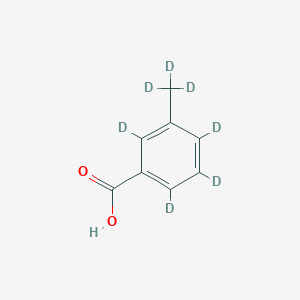

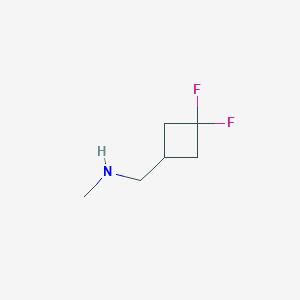

1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid, or EEC, is a versatile compound used in a variety of scientific applications. It is a cyclic organic compound with two nitrogen atoms, two oxygen atoms, four carbon atoms, and one hydrogen atom. The chemical structure of EEC is shown in Figure 1. EEC is used in a variety of laboratory experiments, with applications ranging from synthesis to drug development.

Applications De Recherche Scientifique

Hydrolysis and Crystal Structure

Research has shown the importance of hydrolysis reactions in transforming related compounds, such as ethyl esters of imidazole carboxylic acids, into their acid forms, which crystallize to form stable structures. For example, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, demonstrating the planar nature of such molecules and their ability to form three-dimensional networks through hydrogen bonding (Wu, Liu, & Ng, 2005).

Novel Synthetic Routes

The development of novel synthetic routes for producing structurally interesting compounds, including imidazole derivatives, is a key application. For instance, a mixture of imidazole carboxylic acid ethyl ester with ethyl benzoyl acetate can lead to the formation of complex imidazo-pyridin compounds through a series of intermediates, showcasing the chemical flexibility and potential pharmaceutical applications of these structures (Lis, Traina, & Huffman, 1990).

Functionalization Reactions

Imidazole carboxylic acids serve as key intermediates in functionalization reactions, which are fundamental in creating compounds with potential biological activity. For example, the conversion of 1H-pyrazole-3-carboxylic acid into its amide form via reaction with diamines demonstrates the utility of these acids in synthesizing compounds that could have therapeutic applications (Yıldırım, Kandemirli, & Demir, 2005).

Interaction with Ethoxymethylene-Containing Compounds

The interaction between imidazole derivatives and ethoxymethylene-containing compounds highlights the chemical versatility of these molecules, leading to the synthesis of a variety of products, depending on the reactants and conditions. This versatility underscores the potential of imidazole carboxylic acids in synthesizing novel heterocyclic compounds with various applications (Dmitry et al., 2015).

Conjugate Addition Reactions

Imidazole derivatives are also pivotal in conjugate addition reactions, serving as intermediates in the synthesis of carboxylic acids and other key functional groups. This demonstrates their role in constructing complex organic molecules, which could be beneficial in various synthetic and medicinal chemistry applications (Jones & Hirst, 1989).

Mécanisme D'action

Target of Action

The primary target of 1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid, also known as Bilastine, is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions in the body. By selectively inhibiting the histamine H1 receptor, Bilastine prevents these allergic reactions .

Mode of Action

Bilastine interacts with its target, the histamine H1 receptor, by binding to it and preventing its activation . This inhibition prevents the release of histamine from mast cells, which are cells that play a key role in allergic responses . By blocking the action of histamine, Bilastine reduces the development of allergic symptoms.

Biochemical Pathways

The biochemical pathways affected by Bilastine primarily involve the histamine signaling pathway. Histamine, when released, binds to H1 receptors and triggers a cascade of reactions leading to allergic symptoms. Bilastine, by inhibiting the H1 receptor, interrupts this cascade, thereby reducing the manifestation of allergic symptoms .

Pharmacokinetics

Bilastine exhibits two-compartmental kinetics with a rapid-absorption phase . The absolute bioavailability is 61%, and no accumulation is observed with daily dosing of 20-100 mg after 14 days . The apparent volume of distribution of Bilastine is 1.29 L/kg, and it has an elimination half-life of 14.5 hours . It also has a high plasma protein binding of 84–90% .

Result of Action

The molecular and cellular effects of Bilastine’s action include the reduction of allergic symptoms such as nasal congestion and urticaria . By inhibiting the H1 receptor, Bilastine prevents the release of histamine from mast cells, thereby reducing the development of these allergic symptoms.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bilastine. For instance, the presence of food can decrease the absorption of Bilastine, reducing its bioavailability . Therefore, it is recommended to take Bilastine on an empty stomach. Furthermore, individual factors such as age, gender, and renal function can also influence the pharmacokinetics and pharmacodynamics of Bilastine .

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-2-13-4-3-10-5-7(8(11)12)9-6-10/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBXNXJORGZYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyethyl)-1H-imidazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1459294.png)

![[2-(2-methyl-1H-imidazol-1-yl)ethyl]amine dihydrobromide](/img/structure/B1459296.png)

![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B1459307.png)